molecular formula C10H17FO B14699195 (2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one CAS No. 23510-86-3

(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one

Katalognummer: B14699195
CAS-Nummer: 23510-86-3
Molekulargewicht: 172.24 g/mol
InChI-Schlüssel: FDEQGSUXDUOCAO-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclohexanone ring substituted with a tert-butyl group and a fluorine atom, making it a valuable molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one typically involves the fluorination of a suitable cyclohexanone precursor. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors to maintain consistency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency while ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,4S)-4-tert-Butyl-2-fluorocyclohexan-1-one: A stereoisomer with different spatial arrangement.

    (2S,4R)-4-tert-Butyl-2-hydroxycyclohexan-1-one: Similar structure but with a hydroxyl group instead of fluorine.

    (2S,4R)-4-tert-Butyl-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The specific stereochemistry also plays a crucial role in its interaction with biological targets and its overall chemical behavior.

Eigenschaften

CAS-Nummer

23510-86-3

Molekularformel

C10H17FO

Molekulargewicht

172.24 g/mol

IUPAC-Name

(2S,4R)-4-tert-butyl-2-fluorocyclohexan-1-one

InChI

InChI=1S/C10H17FO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI-Schlüssel

FDEQGSUXDUOCAO-SFYZADRCSA-N

Isomerische SMILES

CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)F

Kanonische SMILES

CC(C)(C)C1CCC(=O)C(C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.